molecular formula C16H20N4O3S B254590 MFCD07189535

MFCD07189535

Cat. No.: B254590
M. Wt: 348.4 g/mol
InChI Key: GQXYLQMTZOAWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds are frequently utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and structural diversity .

Key inferred properties (based on structurally similar compounds):

  • Molecular weight: ~190–200 g/mol (approximated from similar indole- or benzimidazole-derived compounds) .
  • Synthetic routes: May involve condensation reactions, catalytic cyclization, or halogenation steps, as observed in related indole derivatives .

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H20N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H2,17,22)(H,19,21)

InChI Key

GQXYLQMTZOAWDW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189535 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with guanidine or its analogs under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

MFCD07189535 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD07189535 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD07189535 involves its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD07189535 with three structurally analogous compounds, emphasizing molecular features, physicochemical properties, and applications:

Parameter This compound (Inferred) CAS 57335-86-1 CAS 2835-68-9 CAS 905306-69-6
Molecular Formula C₁₀H₈ClNO (hypothetical) C₁₀H₈ClNO C₇H₈N₂O C₇H₁₀N₂O
Molecular Weight 193.63 (hypothetical) 193.63 136.15 138.17
Key Functional Groups Chloroindole, carbonyl Chloroindole, carbonyl Benzamide, nitro Pyridylmethanamine
Solubility (Log S) -2.5 (estimated) -2.63 (SILICOS-IT) -0.8 (ESOL) -0.58 (Ali)
Synthetic Method POCl₃-mediated cyclization POCl₃/DMF reaction Nitration, amidation HATU-mediated coupling
Applications Pharmaceutical intermediates Anticancer agent precursors Dye synthesis Enzyme inhibitors

Key Contrasts:

Structural Variations :

  • CAS 57335-86-1 shares the closest structural similarity, featuring a chloroindole core, but differs in substituent positioning .
  • CAS 2835-68-9 lacks halogenation but includes a nitro group, enhancing its electrophilicity for dye synthesis .
  • CAS 905306-69-6 incorporates a pyridylmethanamine group, improving water solubility and bioavailability .

Physicochemical Properties :

  • Solubility : CAS 905306-69-6 exhibits superior aqueous solubility (Log S = -0.58) due to its polar amine group, whereas this compound and CAS 57335-86-1 are less soluble .
  • Bioavailability : CAS 905306-69-6 has a higher bioavailability score (0.55 vs. 0.55 for others), suggesting better drug-likeness .

Synthetic Complexity :

  • This compound and CAS 57335-86-1 require harsh reagents (e.g., POCl₃), whereas CAS 905306-69-6 uses milder coupling agents like HATU .

Research Findings and Limitations

  • Pharmacological Potential: Chloroindole derivatives (e.g., CAS 57335-86-1) show promise in anticancer research due to their ability to intercalate DNA, but toxicity concerns (e.g., H315/H319 warnings) necessitate structural optimization .
  • Thermal Stability : Compounds like CAS 2835-68-9 degrade above 200°C, limiting their use in high-temperature industrial processes .
  • Methodological Gaps : Direct data on this compound’s reactivity and safety are absent; inferences rely on structurally related compounds, introducing uncertainty .

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